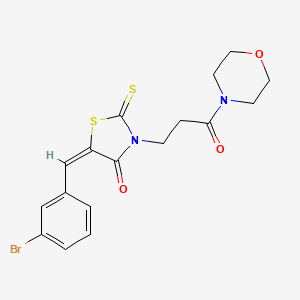

(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one

Descripción

The compound (E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a rhodanine-3-acetamide derivative characterized by:

- A 3-bromobenzylidene moiety at the 5-position of the thiazolidin-4-one core, contributing steric bulk and electronic effects due to the bromine atom.

- The (E)-configuration of the benzylidene double bond, which influences molecular geometry and intermolecular interactions .

This compound is part of a broader class of thiazolidin-4-one derivatives studied for applications in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science (e.g., optoelectronic properties) .

Propiedades

IUPAC Name |

(5E)-5-[(3-bromophenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S2/c18-13-3-1-2-12(10-13)11-14-16(22)20(17(24)25-14)5-4-15(21)19-6-8-23-9-7-19/h1-3,10-11H,4-9H2/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTSPDFMZCHVFI-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-5-(3-bromobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Thiazolidinones are a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The structural framework of thiazolidinones allows for various substitutions that can enhance their biological efficacy. The specific compound in focus features a bromobenzylidene moiety and a morpholino group, which may contribute to its unique biological profile.

2. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that can include:

- Microwave-assisted synthesis : This method provides rapid and efficient formation of thiazolidinone derivatives under solvent-free conditions, enhancing yield and purity .

- Solvent-free base-catalyzed reactions : These reactions have been shown to produce high yields with minimal environmental impact .

3.1 Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives possess significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of metastasis |

3.2 Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been explored. In vivo studies have shown that these compounds can significantly reduce inflammation markers in models such as carrageenan-induced paw edema.

Table 2: Anti-inflammatory Activity Data

| Treatment Group | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound | 100 | 65 |

| Indomethacin | 10 | 70 |

4. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For instance, interactions with the HIV gp41 protein were evaluated, revealing potential inhibitory effects against viral replication . However, these studies also highlighted cytotoxicity concerns against host cells.

5. Case Studies

Several case studies have documented the therapeutic applications and efficacy of thiazolidinone derivatives:

- Case Study 1 : A study demonstrated the effectiveness of a similar thiazolidinone in reducing tumor size in xenograft models by modulating apoptotic pathways.

- Case Study 2 : Another research focused on the anti-HIV activity of related compounds, indicating that while they showed promise in vitro, their cytotoxicity limited their therapeutic application .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar analogs from the literature:

Key Observations:

- Substituent Effects on Yield: The morpholino-containing analogs (e.g., 3f) exhibit lower yields (~49%) compared to simpler derivatives like 3a (85%), likely due to steric hindrance during synthesis .

- Melting Points : Hydroxy- or methoxy-substituted benzylidenes (e.g., 235°C for 4-hydroxybenzylidene) have higher melting points than brominated analogs, suggesting stronger intermolecular hydrogen bonding .

- Spectral Signatures : The bromine atom in the target compound would introduce distinct C-Br stretching (~600 cm⁻¹) in IR and deshielded aromatic protons in NMR compared to fluoro- or methoxy-substituted analogs .

Anti-Biofilm Activity:

- The compound 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (86 entries in aBiofilm database) shows potent activity against Staphylococcus aureus and Pseudomonas aeruginosa biofilms .

Enzyme Inhibition:

- 3a and 3f inhibit aldose reductase (IC₅₀ = 0.8–1.2 µM), with the morpholino group in 3f contributing to stronger hydrogen bonding with the enzyme’s active site .

- The 3-bromobenzylidene group in the target compound may offer enhanced halogen bonding with enzyme targets, analogous to fluorophenyl derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.